molecular formula C8H16ClNO B2747941 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride CAS No. 2287301-44-2

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride

Cat. No.: B2747941
CAS No.: 2287301-44-2
M. Wt: 177.67
InChI Key: QECANSJTSHUBHL-UHFFFAOYSA-N
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Description

The compound “2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride” is a chemical with the CAS Number: 2287301-44-2 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-amine hydrochloride . It is stored at room temperature and comes in the form of a powder .


Synthesis Analysis

The synthesis of related bicyclic compounds involves various strategies. For instance, 2-Azabicyclo[2.2.0]hexane-3,5-dione is synthesized via photopyridone formation followed by mild acid hydrolysis, and its derivatives can be transformed into azetidin-2-ones, which are important building blocks for carbapenem nuclei.


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The chemical reactivity of bicyclic compounds like 2-oxabicyclo[2.1.1]hexane derivatives can be inferred from their structural analogs. For example, the photo-reaction of 9-oxabicyclo[3.3.1]nonan-3-one in methanol leads to the formation of a methanol adduct and photo-reduced products, while irradiation in water results in Norrish type I cleavage, producing (cis-6-methyletrahydropyran-2-yl)acetic acid.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 177.67 . It is stored at room temperature and comes in the form of a powder .

Scientific Research Applications

Synthesis and Structure

The synthesis of 2-azabicyclo[2.1.1]hexanes, which share a structural motif with the compound , has been reported through various synthetic pathways. For instance, Stevens and Kimpe (1996) described a method involving the imination of previously unknown 3-(chloromethyl)cyclobutanone and subsequent reductive cyclization, highlighting the synthetic versatility of these bicyclic structures (Stevens & Kimpe, 1996). Kirmse and Mrotzeck (1988) obtained 2-Oxabicyclo[2.1.1]hexane by cyclizing 3-hydroxycyclobutanemethanol, demonstrating the accessibility of oxabicyclic structures through photocycloaddition and thermolysis processes (Kirmse & Mrotzeck, 1988).

Applications in Organic Synthesis

The structural features of these bicyclic compounds have been exploited in the synthesis of complex organic molecules. Muratake and Natsume (2002) synthesized a hexacyclic compound carrying the hetisine skeleton, crucial for aconite alkaloids, demonstrating the utility of bicyclic structures in constructing complex natural products (Muratake & Natsume, 2002). Tian and Shi (2007) reported a gold(I)-catalyzed three-component reaction involving 2-(arylmethylene)cyclopropylcarbinols, arynes, and alcohols to efficiently synthesize 3-oxabicyclo[3.1.0]hexanes, showcasing the synthetic potential of bicyclic scaffolds in multi-component reactions (Tian & Shi, 2007).

Chemical Properties and Reactivity

The chemical reactivity and properties of these bicyclic compounds have also been a focus of study. For instance, Liao et al. (2016) developed a batchwise multigram preparation of 2-azabicyclo[2.1.1]hexane hydrochloride, providing insights into the scalable synthesis and potential industrial applications of these structures (Liao et al., 2016). Ghorbani et al. (2016) described a novel synthesis of 1-azabicyclo[3.1.0]hexane-3-ene derivatives through a three-component reaction, highlighting the eco-friendly and efficient approach to these bicyclic compounds (Ghorbani et al., 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c1-7-4-8(5-7,2-3-9)6-10-7;/h2-6,9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QECANSJTSHUBHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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